Stigmastane

Immunosuppression Steroid Pharmacology Drug Safety

Stigmastane (24R-ethylcholestane) is the foundational C29 sterane scaffold driving breakthroughs in immunomodulation and antiviral research. Unlike generic cholestane or ergostane, its specific C-24 ethyl stereochemistry yields derivatives with potent TNF-α inhibition (IC50=206 nM) and a superior selectivity index (SI=47 vs. cyclosporin A's SI=9), indicating lower off-target toxicity. It also provides sub-micromolar anti-HSV-2 activity and unique tools for dissecting virus-host interactions. Procure this critical starting material to ensure your medicinal chemistry program leverages these distinct biological signatures.

Molecular Formula C29H52
Molecular Weight 400.7 g/mol
CAS No. 601-58-1
Cat. No. B1239390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastane
CAS601-58-1
Molecular FormulaC29H52
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C
InChIInChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyGKBHKNPLNHLYHT-LWQAOISPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmastane (CAS 601-58-1): A Core Steroidal Scaffold for Drug Discovery and Biomarker Research


Stigmastane (CAS 601-58-1), also known as 24R-ethylcholestane, is a tetracyclic triterpene and a fundamental C29 sterane skeleton [1]. As the core structural motif for numerous phytosterols, including β-sitosterol and stigmasterol, it serves as a key eukaryotic biomarker in organic geochemistry [1][2] and a versatile precursor for synthesizing biologically active derivatives in medicinal chemistry [3].

Why Generic 'Steroid' or 'Phytosterol' Substitutions Fail: Stigmastane's Differential Selectivity and Functional Advantages


Although stigmastane shares a core cyclopentanoperhydrophenanthrene ring system with other steranes like cholestane and ergostane, substituting it with these analogs in research or industrial applications is not equivalent. The specific C-24 ethyl group stereochemistry in stigmastane (24R-ethylcholestane) imparts distinct biological activity profiles compared to the C-24 methyl group in cholestane or the C-24 methyl and C-22 double bond in ergostane [1]. For example, while both stigmastane and androstane derivatives can inhibit TNF-α production, specific synthetic stigmastanes demonstrate superior potency compared to DHEA (an androstane derivative), highlighting the functional advantage of the stigmastane skeleton for immunomodulation [2]. The quantitative differences detailed in the following evidence guide underscore why stigmastane, rather than a generic sterol, is the critical starting point for projects requiring its unique biological and physicochemical signatures.

Quantitative Evidence for Stigmastane's Differentiation: Selectivity, Potency, and Binding Data


Immunosuppressive Activity: Stigmastane vs. Ergostane Derivatives Show Comparable Potency but Enhanced Safety

In a direct head-to-head comparison of compounds isolated from the same source, a stigmastane-type steroid (compound 7) and an ergostane-type steroid (compound 3) were evaluated for their immunosuppressive activity. The stigmastane derivative exhibited an IC50 of 206 nM against B lymphocyte proliferation, which was comparable to the ergostane derivative's IC50 of 217 nM. Crucially, the stigmastane compound demonstrated a superior Selectivity Index (SI = 47) compared to the ergostane compound (SI = 39) and the clinical positive control cyclosporin A (SI = 9) [1].

Immunosuppression Steroid Pharmacology Drug Safety

Antiviral Potency: Stigmastane Derivatives Exhibit Sub-Micromolar Anti-HSV-2 Activity

Highly oxygenated stigmastane-type steroids isolated from Vernoniastrum migeodii demonstrated potent anti-herpes simplex virus type 2 (HSV-2) activity. Vernomigeodiins A and B, and vernonioside B1, exhibited IC50 values for reducing viral DNA levels between 0.25 and 0.56 μM, and they showed no cytotoxicity in Vero cells at concentrations up to 10 μM [1]. This class-level potency distinguishes stigmastanes from many other natural steroid classes lacking such specific antiviral activity against HSV-2.

Antiviral Discovery Herpes Simplex Virus Natural Products

PTP1B Inhibition: A Stigmastane Derivative Matches Oleanolic Acid's Potency

In a study on stigmastane-type steroids from brown algae, dictyopterisin I, a Δ28-24-hydroxy stigmastane, demonstrated promising PTP1B inhibitory activity with an IC50 of 3.47 μM. This is comparable to the IC50 of 2.78 μM for the positive control, oleanolic acid, a known triterpenoid PTP1B inhibitor [1]. This indicates that functionalized stigmastanes can achieve the potency of established PTP1B inhibitors from other structural classes.

Diabetes Obesity PTP1B Inhibition Marine Natural Products

TNF-α Inhibition: A Key Stigmastane Derivative is a More Potent Immunomodulator than DHEA

A study comparing the immunomodulatory properties of synthetic stigmastanes and androstanes found that a specific stigmastane derivative, (22S,23S)-3β,5,22,23-tetrahydroxy-5α-stigmastan-6-one (compound 3), was a more potent inhibitor of TNF-α production in macrophages than dehydroepiandrosterone (DHEA), an endogenous androstane steroid [1]. The study established a preliminary qualitative structure-activity relationship (SAR) showing the benefit of the stigmastane core for this activity.

Immunomodulation Inflammation Drug Discovery

Antiviral Differentiation: Stigmastane Derivative Inhibits Adenovirus via a Distinct Non-Virucidal Mechanism

A synthetic stigmastane derivative, (22S,23S)-22,23-dihydroxystigmast-4-en-3-one (Compound 1), was found to inhibit human adenovirus (ADV) replication without exhibiting any virucidal activity and without affecting viral entry into host cells [1]. Instead, it acted by inhibiting viral replication and reducing the secretion of pro-inflammatory cytokines (IL-6 and IL-8) from infected cells. This dual antiviral/anti-inflammatory mechanism of action is distinct from many direct-acting antivirals and positions this stigmastane as a potential therapy or adjuvant for mitigating virus-induced immunopathology.

Antiviral Mechanism Adenovirus Immunomodulation

High-Value Applications for Stigmastane (CAS 601-58-1) in Drug Discovery and Chemical Biology


As a Lead Scaffold for Developing Safer Immunosuppressive Agents

Procure stigmastane as a starting material for medicinal chemistry programs targeting autoimmune diseases. Evidence shows that stigmastane derivatives can achieve potent immunosuppressive activity (IC50 = 206 nM) while demonstrating a superior selectivity index (SI = 47) compared to both ergostane analogs (SI = 39) and the clinical drug cyclosporin A (SI = 9) [1]. This suggests a higher potential for developing drugs with reduced off-target toxicity.

As a Chemical Biology Probe for Studying Viral Replication and Inflammation

Use stigmastane derivative (22S,23S)-22,23-dihydroxystigmast-4-en-3-one as a unique tool compound to dissect the interplay between adenoviral replication and the host inflammatory response. Its non-virucidal mechanism, characterized by the inhibition of viral replication and suppression of pro-inflammatory cytokines IL-6 and IL-8, provides a distinct mode of action for investigating virus-host interactions and immunopathology [2].

As a Privileged Structure for Discovering Novel Antiviral Agents

Initiate a screening campaign with a stigmastane-focused library. The core skeleton has yielded natural and synthetic derivatives with potent, sub-micromolar antiviral activity against HSV-2 (IC50 = 0.25 - 0.56 μM) with a favorable selectivity window [3]. This establishes stigmastane as a promising scaffold for developing new therapies against herpesviruses and other clinically relevant viruses.

As a Core for Designing Next-Generation PTP1B Inhibitors for Metabolic Disease

Utilize the stigmastane skeleton to generate novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity. Functionalized stigmastane derivatives, such as dictyopterisin I, have demonstrated PTP1B inhibitory activity (IC50 = 3.47 μM) comparable to the established inhibitor oleanolic acid (IC50 = 2.78 μM), confirming the scaffold's suitability for this target class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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